ethyl 2-[allyl(3-nitrobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Overview
Description
- The nitrobenzoyl group can be introduced via an acylation reaction using 3-nitrobenzoyl chloride and an appropriate base such as triethylamine.
Allylation:
- The allyl group can be introduced through a nucleophilic substitution reaction using allyl bromide.
Esterification:
- The final step involves esterification to form the ethyl ester. This can be achieved using ethanol and an acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group, which can further participate in various reactions.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, iron powder in hydrochloric acid.
Substitution: Sodium hydride or potassium tert-butoxide for deprotonation, followed by alkyl halides for substitution.
Major Products:
Reduction of Nitro Group: Formation of the corresponding amine.
Substitution of Allyl Group: Introduction of various alkyl or aryl groups.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Potential applications in drug discovery due to its structural complexity and functional groups.
- Investigated for antimicrobial and anticancer properties.
Industry:
- Used in the development of new materials with specific electronic or optical properties.
- Potential applications in the synthesis of dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[allyl(3-nitrobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps:
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Formation of the Thiazole Ring:
- The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
- For this compound, 2-bromo-4-methylthiazole can be used as a starting material.
Mechanism of Action
The mechanism of action of ethyl 2-[allyl(3-nitrobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Ethyl 2-[benzoylamino]-4-methyl-1,3-thiazole-5-carboxylate: Lacks the nitro and allyl groups, making it less reactive.
Ethyl 2-[allylamino]-4-methyl-1,3-thiazole-5-carboxylate: Lacks the nitrobenzoyl group, affecting its electronic properties and reactivity.
Uniqueness:
- The presence of both the nitrobenzoyl and allyl groups in ethyl 2-[allyl(3-nitrobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate provides unique reactivity and potential for diverse applications.
- The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in research and industry.
Properties
IUPAC Name |
ethyl 4-methyl-2-[(3-nitrobenzoyl)-prop-2-enylamino]-1,3-thiazole-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c1-4-9-19(15(21)12-7-6-8-13(10-12)20(23)24)17-18-11(3)14(26-17)16(22)25-5-2/h4,6-8,10H,1,5,9H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPFQFMDQQDJBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N(CC=C)C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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